molecular formula C53H53ClN8O17 B038608 Eremomycin aglycone CAS No. 119789-44-5

Eremomycin aglycone

Cat. No. B038608
M. Wt: 1109.5 g/mol
InChI Key: RWFDKJBPMLNBSI-GAZOPBORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eremomycin aglycone is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces erythreus in 1970. Eremomycin aglycone has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism Of Action

The mechanism of action of eremomycin aglycone involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately results in bacterial cell death.

Biochemical And Physiological Effects

Eremomycin aglycone has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using eremomycin aglycone in lab experiments is its potent antibacterial activity. The compound has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. However, one of the limitations of using eremomycin aglycone in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on eremomycin aglycone. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the compound's potential use in the treatment of other bacterial infections, such as tuberculosis. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of eremomycin aglycone is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces erythreus. The isolated compound is then subjected to chemical modifications to produce eremomycin aglycone. The most common method for synthesizing eremomycin aglycone is through the total synthesis approach, which involves the chemical synthesis of the molecule from simple starting materials.

Scientific Research Applications

Eremomycin aglycone has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. The compound has also been studied for its potential use in the treatment of other bacterial infections, such as tuberculosis. In addition, eremomycin aglycone has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.

properties

CAS RN

119789-44-5

Product Name

Eremomycin aglycone

Molecular Formula

C53H53ClN8O17

Molecular Weight

1109.5 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1

InChI Key

RWFDKJBPMLNBSI-GAZOPBORSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Other CAS RN

119789-44-5

synonyms

eremomycin aglycone

Origin of Product

United States

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